N-benzyl-3-methyl-2-(p-tolyl)morpholine
Description
Significance of the Morpholine (B109124) Heterocyclic Scaffold in Drug Discovery and Medicinal Chemistry
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in the design of bioactive compounds. wikipedia.org Its prevalence in a multitude of approved drugs and experimental agents underscores its importance to medicinal chemists. nih.gov
The morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one type of receptor or enzyme target. nih.govresearchgate.net This versatility arises from its unique combination of features. The ether oxygen can act as a hydrogen bond acceptor, while the nitrogen atom provides a basic center that can be readily functionalized. nih.gov This allows for the creation of large and diverse libraries of morpholine-containing compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gove3s-conferences.org The morpholine ring is a versatile and readily accessible synthetic building block, and when appropriately substituted, it possesses a wide range of biological activities. nih.govresearchgate.net
A key reason for the widespread use of the morpholine moiety is its ability to favorably influence the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate. ijprems.com The presence of the morpholine ring can enhance aqueous solubility, improve metabolic stability, and increase bioavailability. researchgate.netresearchgate.net The nitrogen atom's basicity (pKa of morpholine is approximately 8.5) allows for the formation of salts, which can improve a compound's solubility and formulation characteristics. wikipedia.orgnih.gov Furthermore, the morpholine ring can serve as a metabolic blocker, preventing the enzymatic degradation of other parts of the molecule and thereby prolonging its duration of action. nih.gov In many instances, the morpholine moiety is crucial for the molecule's interaction with its biological target, contributing to enhanced potency and selectivity. nih.gov
The morpholine scaffold has proven to be particularly valuable in the development of drugs targeting the central nervous system. acs.org A critical challenge in CNS drug discovery is designing molecules that can effectively cross the blood-brain barrier (BBB). nih.gov The physicochemical properties of the morpholine ring, including its polarity and hydrogen bonding capacity, can be fine-tuned to facilitate BBB penetration. nih.govacs.org Consequently, the morpholine motif is found in a number of CNS-active drugs, including antidepressants and anxiolytics. acs.org Its structural features can mimic those of endogenous neurotransmitters, enabling interaction with various CNS receptors and enzymes. nih.govacs.org
Rationale for Academic Research on N-benzyl-3-methyl-2-(p-tolyl)morpholine
While specific research findings on this compound are not extensively documented in publicly accessible literature, the rationale for its academic investigation can be inferred from the known attributes of its constituent parts. The combination of a substituted morpholine core with benzyl (B1604629) and p-tolyl groups presents a molecule with potential for complex biological interactions.
The N-benzyl group is a common substituent in medicinal chemistry, often introduced to explore interactions with hydrophobic pockets in target proteins. The methyl and p-tolyl groups on the morpholine ring itself introduce stereochemical complexity and further lipophilicity. Research into this specific compound would likely aim to understand how these substitutions modulate the established properties of the morpholine scaffold.
Research Objectives and Scope of the Academic Investigation
A hypothetical academic investigation of this compound would likely encompass the following objectives:
Synthesis and Characterization: The primary objective would be to develop a stereoselective synthesis of the compound and to fully characterize its chemical structure and properties using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Conformational Analysis: A detailed study of the compound's three-dimensional structure and conformational dynamics would be crucial to understanding its potential interactions with biological targets.
Biological Screening: The compound would likely be screened against a panel of biological targets, particularly those related to the CNS, given the prevalence of the morpholine scaffold in neuropharmacology. This could include assays for receptor binding, enzyme inhibition, and cellular activity.
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of related analogues, with systematic variations of the substituents, would be a key part of the investigation. This would help to elucidate the structure-activity relationships and identify the key molecular features responsible for any observed biological activity.
The scope of such a study would be to contribute to the fundamental understanding of how specific substitution patterns on the morpholine ring influence its chemical and biological properties, potentially leading to the discovery of new lead compounds for drug development.
Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-3-methyl-2-(4-methylphenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-15-8-10-18(11-9-15)19-16(2)20(12-13-21-19)14-17-6-4-3-5-7-17/h3-11,16,19H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJDEFWKIOSCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzyl 3 Methyl 2 P Tolyl Morpholine and Advanced Morpholine Architectures
Established Synthetic Pathways to the Morpholine (B109124) Ring System
The construction of the morpholine ring can be achieved through various synthetic routes, often starting from readily available precursors. The most common starting points are 1,2-amino alcohols, which can be cyclized using different electrophilic partners. researchgate.net Other significant strategies include the use of strained three-membered rings like aziridines and epoxides, and the implementation of efficient multi-component reactions. researchgate.netnih.gov
1,2-amino alcohols are the most frequently utilized precursors for morpholine synthesis due to their commercial availability and the straightforward nature of the cyclization reactions. researchgate.netresearchgate.netnih.govorganic-chemistry.orgnih.gov These bifunctional molecules contain the requisite nitrogen and oxygen nucleophiles for the formation of the 1,4-oxazinane ring system.
A well-established, albeit multi-step, method for synthesizing morpholines involves the reaction of a β-amino alcohol with an α-haloacid chloride. researchgate.netbris.ac.uk This sequence typically involves three distinct steps:
Amide Formation: The amino group of the 1,2-amino alcohol reacts with the α-haloacid chloride to form an α-halo amide intermediate.
Intramolecular Alkylation (Cyclization): The hydroxyl group of the intermediate, often deprotonated by a base, acts as a nucleophile, displacing the halide to form a morpholinone ring.
Reduction: The resulting morpholinone is then reduced to the desired morpholine.
This methodology is versatile, allowing for the synthesis of a wide array of mono-, di-, and trisubstituted morpholines, as well as spiro and ring-fused systems, often with good to excellent yields under consistent reaction conditions. researchgate.net
A related one-step annulation strategy employs vinyl sulfonium (B1226848) salts as bis-electrophiles. bris.ac.uk In this approach, a β-amino alcohol reacts with a vinyl sulfonium salt, such as diphenyl vinyl sulfonium triflate, in the presence of a base. The reaction proceeds through a conjugate addition followed by an intramolecular cyclization, avoiding the need for redox manipulations and offering compatibility with a broader range of functional groups. bris.ac.uk This process is noted for its simple reaction conditions and straightforward workup. bris.ac.uk
| Reactants | Reagents | Product | Yield (%) | Reference |
| N-Tosyl-2-aminoethanol | Diphenyl vinyl sulfonium triflate, Et3N | N-Tosylmorpholine | 94 | bris.ac.uk |
| (R)-N-Tosyl-2-aminopropan-1-ol | Diphenyl vinyl sulfonium triflate, Et3N | (R)-3-Methyl-N-tosylmorpholine | 92 | bris.ac.uk |
| (S)-N-Tosyl-2-aminopropan-1-ol | Diphenyl vinyl sulfonium triflate, Et3N | (S)-3-Methyl-N-tosylmorpholine | 93 | bris.ac.uk |
| (1S,2R)-N-Tosyl-1-amino-2,3-dihydro-1H-inden-2-ol | Diphenyl vinyl sulfonium triflate, Et3N | Fused Indenyl-morpholine | 89 | bris.ac.uk |
Table 1. Synthesis of Morpholines via Annulation with a Vinyl Sulfonium Salt. bris.ac.uk
A more recent and highly efficient method for synthesizing morpholines from 1,2-amino alcohols utilizes ethylene (B1197577) sulfate (B86663) as the key reagent. acs.orgorganic-chemistry.orgchemrxiv.orgchemrxiv.org This one or two-step, redox-neutral protocol is praised for its simplicity, high yields, and use of inexpensive reagents like ethylene sulfate and potassium tert-butoxide (tBuOK). acs.orgchemrxiv.org The core of this method is the selective mono-N-alkylation of the primary amine in the 1,2-amino alcohol via a simple SN2 reaction with ethylene sulfate. acs.orgorganic-chemistry.org The resulting intermediate then undergoes an intramolecular cyclization to form the morpholine ring.
This strategy has proven effective for a diverse range of 1,2-amino alcohols, leading to morpholines with various substitution patterns. acs.orgchemrxiv.org The selectivity of the monoalkylation is dependent on the structure of the amino alcohol and the specific properties of ethylene sulfate. acs.orgchemrxiv.org This method offers significant environmental and safety advantages over more traditional approaches and has been successfully scaled to over 50 grams. acs.orgchemrxiv.org
| Amino Alcohol | Reagents | Product | Yield (%) | Reference |
| 2-Aminoethanol | Ethylene sulfate, tBuOK | Morpholine | 85 | acs.orgchemrxiv.org |
| (R)-2-Amino-1-propanol | Ethylene sulfate, tBuOK | (R)-3-Methylmorpholine | 80 | acs.orgchemrxiv.org |
| (S)-Phenylglycinol | Ethylene sulfate, tBuOK | (S)-2-Phenylmorpholine | 95 | acs.orgchemrxiv.org |
| 2-Amino-2-methyl-1-propanol | Ethylene sulfate, tBuOK | 3,3-Dimethylmorpholine | 82 | acs.orgchemrxiv.org |
Table 2. Examples of Morpholine Synthesis using Ethylene Sulfate. acs.orgchemrxiv.org
Aziridines, the nitrogen-containing analogs of epoxides, are strained three-membered heterocycles that serve as versatile intermediates in organic synthesis. researchgate.netclockss.orgrsc.org Both aziridines and epoxides can be used to construct morpholine rings through ring-opening and subsequent cyclization reactions. researchgate.netconsensus.app
The synthesis of aziridines can be achieved from 1,2-amino alcohols, making this route conceptually linked to the methods described above. clockss.org The ring-opening of an epoxide with an amine, followed by cyclization, is a common strategy. For instance, the reaction of an epoxide with an ethanolamine (B43304) derivative can lead to a diol-amine intermediate, which can then be cyclized to form the morpholine ring.
A notable strategy involves the ring-opening of 2-tosyl-1,2-oxazetidine, an umpoled synthon, with nucleophiles like α-formyl carboxylates. acs.org This reaction, promoted by a base, yields a morpholine hemiaminal, which can be further elaborated to construct highly substituted and conformationally rigid morpholines. acs.org This approach is valuable for accessing 2- and/or 3-substituted morpholines, which are important for modulating the pharmacokinetic properties of drug candidates. acs.org
The inherent ring strain of both epoxides and aziridines (approximately 26-27 kcal/mol for aziridines) makes them susceptible to nucleophilic attack, driving the ring-opening step necessary for the subsequent formation of the six-membered morpholine ring. clockss.orgrsc.org
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. nu.edu.kznih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govresearchgate.net
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, typically involving the combination of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nu.edu.kznih.gov The reaction produces an α-acetamido carboxamide derivative, which can serve as a versatile intermediate for the synthesis of various heterocycles, including morpholines. nih.gov
A de novo synthesis of substituted morpholines has been developed using a variation of the Ugi reaction. nih.govthieme-connect.com This strategy often involves a two-step, one-pot procedure. First, an Ugi reaction is performed, for example, using an α-halo aldehyde (like 2-chloroacetaldehyde), an isocyanide, an amine component (like ethanolamine), and a fourth component such as trimethylsilyl (B98337) azide. nih.gov The resulting Ugi adduct is then treated with a base (e.g., NaH or tBuOK) to induce an intramolecular cyclization, yielding the morpholine ring. nih.govthieme-connect.com This approach allows for the creation of diverse substitution patterns, including 3,3-disubstituted morpholines, which were previously difficult to access. nih.gov The robust and operationally simple nature of this air- and moisture-tolerant procedure makes it a valuable tool in medicinal chemistry for generating libraries of novel scaffolds. nih.govthieme-connect.com
| Isocyanide | Hydroxyketone | Cyclization Conditions | Product | Yield (%) | Reference |
| Benzyl (B1604629) isocyanide | 1-Hydroxy-2-butanone | NaH, CH3CN | 2-Ethyl-3-methyl-3-phenylaminocarbonyl-morpholine | 68 | nih.gov |
| Cyclohexyl isocyanide | 1-Hydroxy-2-butanone | NaH, CH3CN | 3-Cyclohexylaminocarbonyl-2-ethyl-3-methyl-morpholine | 72 | nih.gov |
| tert-Butyl isocyanide | 2-Hydroxyacetophenone | NaH, CH3CN | 3-tert-Butylaminocarbonyl-3-methyl-2-phenyl-morpholine | 55 | nih.gov |
Table 3. Synthesis of 3,3-Disubstituted Morpholines via Ugi MCR. nih.gov
Multi-Component Reaction Strategies
Three-Component Coupling for Asymmetric Synthesis
Three-component reactions are highly efficient processes that combine three different starting materials in a single operation to form a complex product, thereby increasing atom economy and reducing synthetic steps. For the asymmetric synthesis of highly substituted morpholines, copper-catalyzed three-component couplings have emerged as a particularly effective strategy. nih.gov
This methodology typically involves the reaction of an amino alcohol, an aldehyde, and a diazo compound, catalyzed by a copper(I) complex. nih.gov The process begins with the in situ formation of an imino alcohol from the condensation of the amino alcohol and the aldehyde. Concurrently, the copper catalyst reacts with the diazo compound to generate a copper carbenoid intermediate. This reactive species then inserts into the O-H bond of the imino alcohol, leading to a cyclization event that forms the morpholine ring. nih.gov
A key advantage of this approach is its modularity and the ability to access morpholines with multiple stereocenters. When chiral amino alcohols are used as starting materials, the reaction can produce morpholines with defined stereochemistry, although diastereoselectivity can be variable. nih.gov However, techniques such as light-mediated stereochemical editing can be employed post-synthesis to improve the diastereomeric ratio by reversible epimerization. nih.gov
The versatility of this method is demonstrated by its tolerance for a wide range of substrates, including various substituted aldehydes and vicinal amino alcohols derived from different amino acids. nih.gov
Table 1: Examples of Copper-Catalyzed Three-Component Morpholine Synthesis Data sourced from a study on copper-catalyzed reactions. nih.gov
| Amino Alcohol | Aldehyde | Diazo Compound | Yield (%) |
| (S)-2-amino-3-methyl-1-butanol | 4-Nitrobenzaldehyde | Diethyl diazomalonate | 75 |
| (R)-Phenylglycinol | 4-Chlorobenzaldehyde | Diethyl diazomalonate | 78 |
| Glycinol | Benzaldehyde | Dibenzyl diazomalonate | 65 |
| (S)-Alaninol | 2-Naphthaldehyde | Di-tert-butyl diazomalonate | 59 |
Palladium-Catalyzed Synthetic Routes
Palladium catalysis offers a powerful toolkit for the construction of morpholine rings, enabling the formation of both C-C and C-N bonds with high selectivity. One prominent strategy is the palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives. nih.gov
This approach is particularly useful for the stereoselective synthesis of cis-3,5-disubstituted morpholines. The synthesis begins with the conversion of an enantiopure N-Boc protected amino alcohol into an O-allyl ethanolamine. This intermediate then undergoes a palladium-catalyzed coupling with an aryl or alkenyl halide. nih.gov The proposed mechanism involves an oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination to the alkene. A subsequent syn-aminopalladation of the double bond through a boat-like transition state forms a six-membered palladacycle intermediate. Reductive elimination from this intermediate yields the final cis-3,5-disubstituted morpholine product as a single stereoisomer. nih.gov
This modular approach allows for significant variation of the substituents at the C-3 and C-5 positions of the morpholine ring. nih.gov Furthermore, palladium-catalyzed methodologies extend to other types of cyclizations. For instance, a Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in-situ iron(III)-catalyzed heterocyclization, can produce a variety of di- and tri-substituted morpholines with excellent yield and diastereoselectivity. organic-chemistry.org
Table 2: Selected Examples of Palladium-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines Data sourced from a study on asymmetric synthesis via Pd-catalyzed carboamination. nih.gov
| Amino Alcohol Precursor | Aryl Bromide | Catalyst System | Yield (%) |
| (R)-2-((tert-Butoxycarbonyl)amino)-4-methylpentan-1-ol | 4-Bromotoluene | Pd₂(dba)₃ / (o-tolyl)₃P | 74 |
| (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropan-1-ol | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / (o-tolyl)₃P | 78 |
| (R)-N-(tert-Butoxycarbonyl)phenylglycinol | 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ / (o-tolyl)₃P | 65 |
Targeted Synthesis Approaches for N-benzyl-3-methyl-2-(p-tolyl)morpholine
The targeted synthesis of a specific, highly substituted molecule like this compound requires a careful selection of reactions that can precisely install each substituent (N-benzyl, C-3 methyl, C-2 p-tolyl) with the correct spatial orientation.
Literature Precedents for N-Benzyl and Aryl-Substituted Morpholines
While a specific documented synthesis for this compound is not readily found, the literature provides numerous precedents for the synthesis of morpholines bearing the key structural motifs. N-benzyl groups are commonly installed on the morpholine nitrogen via standard N-alkylation reactions. For instance, novel benzimidazolium salts containing a 1-benzyl-2-(morpholinomethyl) core have been synthesized, demonstrating the straightforward incorporation of the N-benzyl group. mdpi.com
The synthesis of 2-aryl substituted morpholines has also been extensively explored. A photocatalytic, diastereoselective annulation strategy has been developed to produce 2-aryl morpholines directly from readily available starting materials, showcasing a modern approach to installing aryl groups at the C-2 position. nih.gov Another established method involves the Mamedov rearrangement, which has been used to synthesize 2-(benzimidazol-2-yl)-3-arylquinoxalines coupled with a morpholine fragment, indicating robust methods for creating C-aryl bonds in related heterocyclic systems. nih.govacs.org These precedents confirm that established synthetic routes exist for creating the N-benzyl and 2-aryl functionalities essential for the target molecule.
Strategies for Regio- and Chemoselective Bond Formation
Achieving the specific structure of this compound hinges on controlling both regioselectivity (where bonds form) and chemoselectivity (which functional groups react).
Chemoselectivity is crucial when multiple reactive sites are present in a molecule. In the synthesis of a morpholine from a precursor like N-benzyl-1-(p-tolyl)-2-aminopropan-1-ol, a cyclization reaction involving a two-carbon electrophile must selectively react with the nitrogen and oxygen atoms over other functional groups. For example, in a reaction involving an amine and an alcohol, the more nucleophilic amine typically reacts first, which can be exploited to control the sequence of bond formation. chemrxiv.org Theoretical studies using Density Functional Theory (DFT) can help predict which sites in a molecule are most electronically favored to react. researchgate.net For example, analysis of nucleophilicity indices can identify the nitrogen atom in an amino alcohol as the more reactive nucleophilic center compared to the oxygen atom. researchgate.net
Regioselectivity determines the orientation of the substituents on the morpholine ring. For instance, in an intramolecular cyclization of an unsaturated amino alcohol, the regiochemical outcome of the ring closure (e.g., forming a 6-membered morpholine versus a 5-membered ring) is critical. The choice of catalyst and reaction conditions can steer the reaction towards the desired regioisomer. organic-chemistry.org In addition reactions to alkenes, such as an intramolecular hydroalkoxylation, the regioselectivity is governed by factors outlined in Markovnikov's rule, where the nucleophile adds to the more substituted carbon of the double bond. However, anti-Markovnikov addition can be achieved with specific reagents or catalysts, providing a powerful tool for controlling the final structure. researchgate.net
Stereoselective Synthesis and Diastereomeric Control for Substituted Morpholines
For molecules with multiple stereocenters, like this compound, controlling the relative and absolute stereochemistry is a primary challenge. Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities. ethz.ch
Asymmetric Approaches to Chiral Morpholine Derivatives
The asymmetric synthesis of chiral morpholines can be broadly categorized into three main strategies, depending on when the key stereocenter is established relative to the formation of the heterocyclic ring. semanticscholar.orgresearchgate.net
Forming the Stereocenter Before Cyclization: This is one of the most common approaches, which utilizes a starting material from the "chiral pool." ethz.chsemanticscholar.org For example, an enantiomerically pure amino alcohol, which is readily available from natural amino acids, can be used as a chiral building block. The inherent stereochemistry of the amino alcohol is then carried through the synthetic sequence, dictating the stereochemistry of the final morpholine product. nih.govbanglajol.info
Forming the Stereocenter During Cyclization: In this strategy, an achiral or racemic precursor undergoes a cyclization reaction that is guided by a chiral catalyst or reagent to create one or more stereocenters. Examples include organocatalyzed intramolecular aza-Michael additions to form chiral 3-substituted morpholines and metal-catalyzed intramolecular allylic substitutions to generate chiral 2-substituted morpholines. semanticscholar.org
Forming the Stereocenter After Cyclization: This approach involves creating an unsaturated morpholine ring (a dehydromorpholine) first, followed by an asymmetric reaction to introduce a stereocenter. Asymmetric hydrogenation is a prime example of this method. semanticscholar.orgrsc.org Using a chiral transition-metal catalyst, such as a rhodium complex with a chiral bisphosphine ligand, the double bond within the dehydromorpholine ring can be hydrogenated with high enantioselectivity (up to 99% ee), yielding a chiral 2-substituted morpholine. semanticscholar.orgrsc.org
Table 3: Overview of Asymmetric Strategies for Chiral Morpholine Synthesis
| Strategy | Method Example | Key Feature | Reference(s) |
| Before Cyclization | Use of chiral amino alcohols | Stereochemistry derived from readily available chiral starting materials. | nih.govbanglajol.info |
| During Cyclization | Organocatalyzed aza-Michael addition | A chiral catalyst induces stereoselectivity during the ring-forming step. | semanticscholar.org |
| After Cyclization | Asymmetric hydrogenation of dehydromorpholines | A prochiral heterocycle is made chiral via a catalytic reaction. | semanticscholar.orgrsc.org |
Diastereoselective Formation of Morpholine Ring Systems
The controlled synthesis of 2,3-disubstituted morpholines, where substituents at the C2 and C3 positions have a defined spatial relationship, is a key challenge in organic synthesis. The relative stereochemistry (cis or trans) can be dictated by the chosen synthetic route and reaction conditions.
Several protocols have been developed for the high-yielding, diastereoselective synthesis of 2,3-substituted morpholine derivatives. nih.gov One such strategy involves the condensation of an imine with a lactone derivative, where the choice of catalyst (acidic or basic) can direct the formation of either the trans or cis diastereomer, respectively. nih.govacs.org For instance, the acid-catalyzed condensation of N-functionalized alkylimines with a silylketene acetal (B89532) derived from a 1,4-dioxan-2-one (B42840) can lead preferentially to the R,S-product, which cyclizes to form 2,3-trans-morpholines. nih.govacs.org Conversely, basic condensation conditions using an N-tosylimine can yield the R,R-product, a precursor to 2,3-cis-morpholines. nih.govacs.org
Metal catalysis also offers powerful tools for diastereoselective morpholine synthesis. Iron(III) chloride, an inexpensive and environmentally benign catalyst, has been successfully used to synthesize disubstituted morpholines. thieme-connect.comthieme-connect.com These reactions often proceed to give the cis diastereoisomer as the major product, which is understood to be the result of a thermodynamic equilibrium achieved through a ring-opening/ring-closing process. thieme-connect.comthieme-connect.com This thermodynamic control favors the formation of the more stable cis product.
Another approach is the tandem sequential one-pot reaction involving hydroamination followed by an asymmetric transfer hydrogenation. nih.govorganic-chemistry.org This method can produce chiral 3-substituted morpholines with high enantiomeric excess, where the diastereoselectivity is controlled in the hydrogenation step. nih.gov Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high levels of stereocontrol. nih.gov
Table 1: Examples of Diastereoselective Morpholine Synthesis Protocols
| Precursors | Key Reagent/Catalyst | Major Diastereomer | Reference |
|---|---|---|---|
| N-functionalized alkylimine + Silylketene acetal of a lactone | Acid catalyst | trans | nih.govacs.org |
| N-tosylimine + Lactone | Base catalyst | cis | nih.govacs.org |
| Substituted amino alcohol with an allylic alcohol | Iron(III) chloride (FeCl₃) | cis (thermodynamic) | thieme-connect.comthieme-connect.com |
| Ether-containing aminoalkyne | Ti catalyst (hydroamination) then Ru catalyst (hydrogenation) | Controlled by asymmetric catalyst | nih.gov |
Post-Synthetic Stereochemical Editing via Epimerization
Beyond establishing stereochemistry during synthesis, methods for the direct interconversion of stereoisomers at a late stage offer a powerful and flexible approach. nih.gov This strategy, known as stereochemical editing, allows for the conversion of a more easily synthesized but less stable diastereomer into its more stable counterpart, circumventing the need for a completely new synthetic route. nih.govnih.gov Epimerization, the change in configuration at a single stereocenter, is a key process in this paradigm.
Visible Light-Mediated Epimerization Processes
A significant advancement in stereochemical editing is the use of visible light photoredox catalysis to achieve the epimerization of morpholine derivatives. nih.govnih.govacs.org This method provides an efficient pathway for editing the stereochemical configuration of saturated nitrogen heterocycles under mild conditions. nih.gov The process allows for the conversion of a mixture of diastereomers, or a pure but less stable isomer, into an equilibrium mixture that strongly favors the more thermodynamically stable diastereomer. nih.govnih.gov This technique has been successfully applied to various substitution patterns, including 2,3-disubstituted morpholines, converting them to the more stable anti (trans) products in good yields and selectivities. nih.gov The distribution of diastereomers achieved through this method correlates well with the relative energies of the isomers as determined by density functional theory (DFT) calculations. nih.gov
Mechanistic Insights into Stereochemical Inversion
The mechanism of visible light-mediated epimerization of morpholines has been investigated through various studies, including luminescence quenching and deuterium (B1214612) labeling experiments. nih.govnih.govacs.org For morpholines, the data support a pathway involving a reversible hydrogen atom transfer (HAT) mediated by a thiyl radical. nih.govacs.org
The proposed mechanism proceeds as follows:
A photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with a thiol co-catalyst, generating a thiyl radical.
This thiyl radical abstracts a hydrogen atom from the stereogenic carbon of the morpholine ring (e.g., C2 or C3). This step is reversible.
The resulting carbon-centered radical intermediate is planar and achiral at that position.
The hydrogen atom is then transferred back to the carbon radical. This can occur from either face of the planar radical.
Over time, this reversible abstraction and re-addition of the hydrogen atom leads to a thermodynamic equilibrium of the diastereomers, favoring the formation of the more stable isomer. nih.govnih.gov
This photocatalytic approach represents a powerful tool for correcting or inverting stereocenters in complex molecules like this compound after the main heterocyclic core has been constructed.
Green Chemistry Principles and Sustainable Synthesis of Morpholines
The synthesis of morpholines, which are prevalent scaffolds in pharmaceuticals and agrochemicals, has traditionally involved multi-step processes that can be wasteful. organic-chemistry.orgnih.gov Modern synthetic chemistry emphasizes the use of green chemistry principles to develop more sustainable, efficient, and environmentally benign methods.
A recently developed green synthesis of morpholines from 1,2-amino alcohols exemplifies this shift. organic-chemistry.orgnih.govacs.org This protocol is a simple, high-yielding, one or two-step redox-neutral process that uses inexpensive and widely available reagents: ethylene sulfate and a base like potassium tert-butoxide (tBuOK). organic-chemistry.orgnih.govchemrxiv.org The key to this methodology is the clean and selective monoalkylation of the amine in the 1,2-amino alcohol via a simple SN2 reaction, followed by an intramolecular cyclization to form the morpholine ring. organic-chemistry.orgacs.org
This method aligns with several principles of green chemistry:
Atom Economy: The one or two-step process minimizes the number of transformations, reducing waste. chemrxiv.org
Use of Less Hazardous Chemicals: It avoids the use of toxic reagents like chloroacetyl chloride and eliminates the need for hydride reduction steps, which are common in traditional methods. organic-chemistry.org
Safer Solvents and Auxiliaries: The reactions can be performed in greener solvents. organic-chemistry.org
Energy Efficiency: The reactions proceed under mild conditions. organic-chemistry.org
Scalability: The method has been demonstrated on a large scale (>100 g), highlighting its practical utility for industrial applications. organic-chemistry.org
This sustainable approach not only provides environmental and safety benefits but also offers a more efficient and cost-effective route to a wide variety of substituted morpholines. nih.govacs.orgchemrxiv.org
Stereochemical Investigations and Conformational Analysis of N Benzyl 3 Methyl 2 P Tolyl Morpholine
Stereoisomerism and Chirality in N-benzyl-3-methyl-2-(p-tolyl)morpholine
This compound is a chiral molecule possessing multiple stereogenic centers. The substituted carbon atoms at the C2 and C3 positions of the morpholine (B109124) ring are chiral centers, giving rise to the possibility of multiple stereoisomers. The presence of two distinct chiral centers means that up to four stereoisomers can exist: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) pair are enantiomers, as are the (2R, 3S) and (2S, 3R) pair. The relationship between a cis-isomer (e.g., 2R, 3R) and a trans-isomer (e.g., 2R, 3S) is that of diastereomers.
The nitrogen atom in the morpholine ring can also be a stereocenter due to the energy barrier to nitrogen inversion, especially when the nitrogen is substituted. However, in many N-substituted morpholines, this inversion is rapid at room temperature, leading to a time-averaged planarity at the nitrogen. The bulky N-benzyl group in the title compound can influence this inversion barrier.
Table 1: Possible Stereoisomers of this compound
| Configuration | Relationship |
| (2R, 3R) | Enantiomer of (2S, 3S) |
| (2S, 3S) | Enantiomer of (2R, 3R) |
| (2R, 3S) | Enantiomer of (2S, 3R) |
| (2S, 3R) | Enantiomer of (2R, 3S) |
| (2R, 3R) and (2R, 3S) | Diastereomers |
| (2S, 3S) and (2S, 3R) | Diastereomers |
Conformational Preferences of the Morpholine Ring System
The six-membered morpholine ring, like cyclohexane, is not planar and adopts a chair conformation to minimize angular and torsional strain. The presence of the oxygen atom and the substituted nitrogen atom in the ring, along with the substituents at C2 and C3, significantly influences the conformational equilibrium.
The morpholine ring is flexible and can undergo a ring-flipping process between two chair conformers. This process involves passing through higher-energy twist-boat and boat conformations. The energy barrier for this ring inversion is a key parameter in understanding the molecule's dynamic behavior. For the parent morpholine, this barrier is relatively low. However, substitution on the ring can significantly alter this barrier. The bulky substituents in this compound are expected to have a considerable impact on the ring inversion barrier. A higher energy barrier would lead to slower interconversion between the two chair forms, potentially allowing for the observation of distinct conformers at low temperatures using techniques like dynamic NMR spectroscopy.
The substituents on the morpholine ring play a critical role in determining the preferred chair conformation. In a substituted cyclohexane, bulky groups preferentially occupy the equatorial position to minimize steric interactions. This principle generally applies to the morpholine ring as well.
For this compound, the large p-tolyl group at C2 and the methyl group at C3 will have a strong preference for equatorial positions to avoid 1,3-diaxial interactions. The orientation of the N-benzyl group is also crucial. The nitrogen atom's lone pair and the benzyl (B1604629) group will occupy axial and equatorial positions. The relative stability of the two possible chair conformers will depend on the balance of all steric interactions. In the most stable conformation, it is expected that the bulky p-tolyl and methyl groups will reside in equatorial or pseudo-equatorial positions. The cis or trans relationship between the C2 and C3 substituents will dictate whether they can both adopt equatorial positions simultaneously.
Spectroscopic Elucidation of Relative and Absolute Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of molecules like this compound. Both ¹H and ¹³C NMR provide valuable information about the connectivity and the three-dimensional arrangement of atoms.
In ¹H NMR, the coupling constants (J-values) between adjacent protons are particularly informative. The magnitude of the coupling constant between protons on adjacent carbons (e.g., H2 and H3) depends on the dihedral angle between them, as described by the Karplus equation. A large coupling constant is typically observed for protons with an anti-periplanar relationship (dihedral angle of ~180°), which is characteristic of a trans-diaxial arrangement in a chair conformation. A smaller coupling constant is observed for gauche relationships (dihedral angle of ~60°), such as axial-equatorial or equatorial-equatorial arrangements.
By analyzing the coupling patterns of the protons at C2 and C3, the relative configuration (cis or trans) of the p-tolyl and methyl groups can be determined. For instance, a large J-value between H2 and H3 would suggest a trans-diaxial arrangement, indicating a trans relationship between the two substituents.
Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can also be used to establish through-space proximity between protons, further aiding in the assignment of relative stereochemistry and the determination of the preferred conformation.
Table 2: Illustrative ¹H NMR Data for a Hypothetical trans-N-benzyl-3-methyl-2-(p-tolyl)morpholine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Orientation |
| H-2 | 4.5 | d | 9.0 | Axial |
| H-3 | 3.2 | dq | 9.0, 6.5 | Axial |
| CH₃ (on C3) | 1.1 | d | 6.5 | Equatorial |
| CH₃ (on p-tolyl) | 2.3 | s | - | - |
| CH₂ (benzyl) | 3.8 | s | - | - |
| Aromatic (p-tolyl) | 7.1-7.3 | m | - | - |
| Aromatic (benzyl) | 7.2-7.4 | m | - | - |
| Morpholine Ring Protons | 2.5-4.0 | m | - | - |
Note: This table is for illustrative purposes and the values are typical estimates for a trans-diaxial arrangement of H-2 and H-3.
Structure Activity Relationship Sar and Mechanistic Elucidation of N Benzyl 3 Methyl 2 P Tolyl Morpholine
Identification of Key Structural Features for Biological Potency
The biological potency of morpholine (B109124) derivatives is dictated by a combination of factors including the substitution pattern on the morpholine ring and the nature of the substituent on the nitrogen atom. sci-hub.see3s-conferences.org The morpholine ring itself is not merely a passive scaffold but often plays an active role in binding to biological targets, contributing to enhanced potency and improved pharmacokinetic profiles. sci-hub.seresearchgate.net
Key structural features essential for the biological potency of molecules in the class of N-benzyl-3-methyl-2-(p-tolyl)morpholine include:
The Morpholine Core: This heterocyclic ring system, with its ether oxygen and tertiary amine nitrogen, provides a specific three-dimensional shape and polarity. The oxygen and nitrogen atoms can act as hydrogen bond acceptors, interacting with target proteins. nih.govacs.org The ring's flexible chair-like conformation allows its substituents to adopt optimal orientations for binding. acs.org
Substitution at C-2 and C-3: The presence of substituents at the C-2 and C-3 positions of the morpholine ring is a critical determinant of activity. The nature, size, and stereochemistry of these groups define the molecule's interaction with specific pockets in a receptor or enzyme active site. researchgate.netnih.gov
The N-Substituent: The group attached to the morpholine nitrogen significantly influences the compound's properties. An N-benzyl group, for example, can introduce beneficial aromatic and hydrophobic interactions, often leading to a dramatic increase in affinity for the target. nih.govnih.gov
SAR studies on related compounds reveal that the combination of these features creates a specific pharmacophore required for biological effect. The spatial arrangement of the hydrophobic aryl groups (benzyl and tolyl) and the hydrogen-bonding capable morpholine core is paramount.
Impact of N-Benzyl and p-Tolyl Substituents on Activity Profile
The substituents attached to the morpholine core at the nitrogen and carbon atoms are fundamental to the molecule's activity profile and selectivity.
N-Benzyl Substituent: The introduction of an N-benzyl group is a common strategy in medicinal chemistry to enhance biological activity. nih.gov In many classes of compounds, replacing a smaller N-alkyl group with an N-benzyl moiety leads to a significant increase in binding affinity and functional potency. nih.govnih.gov This enhancement is often attributed to the ability of the benzyl (B1604629) group's aromatic ring to engage in favorable π-π stacking or hydrophobic interactions within the target's binding site. nih.gov Furthermore, substitutions on the benzyl ring itself can fine-tune activity; for example, an ortho-methoxy group on the benzyl ring has been shown to be optimal for the activation of certain serotonin (B10506) receptors in related phenethylamine (B48288) and tryptamine (B22526) series. nih.govresearchgate.net This suggests that the N-benzyl group in this compound is likely a key driver of its potency.
The relative orientation of the N-benzyl and C-2 p-tolyl groups is critical and is dictated by the stereochemistry of the morpholine ring, which ultimately governs how these groups are presented to the binding site.
Role of Methyl Substitution at Position 3 of the Morpholine Ring
The introduction of a small alkyl group, such as methyl, at the C-3 position of the morpholine ring can have significant consequences for biological activity. This substitution can influence the compound's potency, selectivity, and conformational preference. researchgate.netnih.gov
Conformational Effects: A methyl group at C-3 can introduce steric strain, influencing the conformational equilibrium of the morpholine ring. This can lead to a preference for a specific chair conformation where the substituent occupies an equatorial or axial position to minimize steric clashes, such as the pseudo A1,3 strain that can occur between a C-3 substituent and the N-substituent. nih.govacs.org This conformational locking can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.
Target Selectivity: In some cases, substitution at the C-3 position has been explored to develop selective inhibitors. For example, in the development of mTOR kinase inhibitors, a methyl group at position 3 was studied to achieve selectivity over the related PI3K kinase, as the methyl group could be oriented toward a specific sub-pocket (S1) in the enzyme's active site. nih.govacs.org
Potency Enhancement: General SAR studies on some classes of morpholine derivatives have shown that introducing an alkyl substitution at the third position can lead to an increase in biological activity, such as anticancer activity in certain contexts. researchgate.net
The table below summarizes the effect of substitutions on related morpholine derivatives, illustrating the principles that apply to this compound.
| Compound Class | Substitution Change | Observed Effect on Activity | Reference |
| Phenethylamines | N-H to N-Benzyl | Dramatically improved binding affinity and functional activity. | nih.gov |
| Tryptamines | N-Benzyl to N-(2-methoxy)benzyl | Further enhancement of potency at 5-HT2A receptors. | nih.gov |
| mTOR Inhibitors | Unsubstituted Morpholine to 3-Methylmorpholine | Studied to enhance selectivity and brain penetrance. | nih.govacs.org |
| Anticonvulsants | O-Methyl to larger O-alkyl groups | Modest reductions in activity, showing sensitivity to steric bulk. | nih.gov |
Stereochemical Influence on Biological Efficacy
Stereochemistry is a critical factor that profoundly influences the biological efficacy of chiral drugs. nih.gov For this compound, which has two stereocenters at C-2 and C-3, four possible stereoisomers exist: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The spatial arrangement of the p-tolyl and methyl groups (either cis or trans) and the absolute configuration (R/S) at each center are expected to result in significant differences in biological activity. nih.gov
Studies on structurally related 2,3-disubstituted morpholines have consistently shown that different stereoisomers exhibit distinct pharmacological profiles. For instance, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the (SS) and (RR) enantiomers displayed different potencies and selectivities as serotonin and noradrenaline reuptake inhibitors. nih.gov This demonstrates that the biological target can differentiate between stereoisomers, with one isomer often fitting much better into the binding site than the others.
In Silico Approaches to SAR Development
In modern drug discovery, in silico computational methods are indispensable for elucidating and developing structure-activity relationships, saving time and resources compared to traditional trial-and-error synthesis. nih.gov For a compound like this compound, several computational approaches can be applied.
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies are used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov By analyzing a set of morpholine analogues with varying substituents, a QSAR model could predict the activity of novel, unsynthesized derivatives. The model identifies key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that are critical for potency, providing a quantitative basis for the SAR. nih.govnih.gov
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. For this compound, a pharmacophore model would define the optimal spatial relationship between the N-benzyl ring, the p-tolyl ring, and the morpholine's heteroatoms.
ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.govox.ac.uk These predictions help in the early identification of molecules with potentially poor pharmacokinetic profiles, guiding the design of derivatives with more drug-like properties.
These computational tools provide a powerful framework for rational drug design, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov
Investigation of Binding Modes and Molecular Interactions
Understanding how a ligand binds to its molecular target is fundamental to explaining its biological activity. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to investigate these interactions at an atomic level. ox.ac.uknih.gov
Molecular Docking: A molecular docking study would place the different stereoisomers of this compound into the binding site of a putative target protein. researchgate.net Such a simulation would likely reveal the following key interactions:
Hydrophobic Interactions: The N-benzyl and p-tolyl aromatic rings would be expected to occupy hydrophobic pockets within the binding site, forming van der Waals and π-π stacking interactions with nonpolar amino acid residues. nih.gov
Hydrogen Bonding: The oxygen atom of the morpholine ring could act as a hydrogen bond acceptor, interacting with donor residues like serine, threonine, or tyrosine. nih.gov The morpholine nitrogen, being a weak base, could also participate in polar interactions. acs.org
The table below shows typical binding interactions identified through docking studies for related heterocyclic compounds.
| Ligand Feature | Type of Interaction | Potential Interacting Amino Acid Residues | Reference |
| Aromatic Ring | π-π Stacking / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | nih.gov |
| Morpholine Oxygen | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn) | nih.gov |
| Morpholine Nitrogen | Polar Interaction | Glycine (Gly) backbone, Aspartic Acid (Asp) | acs.org |
| Alkyl Substituent | Hydrophobic / van der Waals | Alanine (Ala), Valine (Val), Leucine (Leu) | nih.gov |
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time. ox.ac.uk These simulations provide insight into the flexibility of the ligand and the protein, confirming whether the key binding interactions identified in the docking pose are maintained in a dynamic environment. This helps to validate the proposed binding mode and provides a more accurate picture of the molecular recognition process. ox.ac.uknih.gov
Computational Chemistry and Molecular Modeling for N Benzyl 3 Methyl 2 P Tolyl Morpholine Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is widely used to predict the interaction between a small molecule ligand and a protein target, providing valuable information on the binding mode and affinity.
Prediction of Binding Affinities and Poses
Molecular docking simulations are instrumental in predicting how N-benzyl-3-methyl-2-(p-tolyl)morpholine would bind to a specific protein target. The process involves placing the ligand in various possible conformations and orientations within the protein's binding site and then scoring these poses based on a scoring function that estimates the binding affinity. The output of a docking study is a set of predicted binding poses, ranked by their scores, which represent the predicted binding energy. researchgate.net
For instance, in studies of N-benzylpiperidine derivatives, which are structurally related to the N-benzyl portion of the target molecule, docking has been successfully used to predict binding to enzymes like acetylcholinesterase (AChE). nih.govnih.gov The binding affinity is often reported as a docking score or an estimated free energy of binding (ΔG), typically in kcal/mol. Lower values indicate a more favorable binding interaction. While specific data for this compound is not available, a hypothetical docking study against a protein target could yield results as shown in Table 1. This table illustrates the kind of data generated, including docking scores and estimated inhibitory constants (Ki), which are crucial for prioritizing compounds for synthesis and biological testing. The binding energy of a ligand-protein complex can be influenced by various factors, including the nature of the substituents on the ligand. For example, in a series of N-benzyl phenethylamines, substitutions on the N-benzyl group were found to dramatically improve binding affinity. nih.gov
Table 1: Illustrative Molecular Docking Results for Morpholine (B109124) Derivatives
| Compound | Docking Score (kcal/mol) | Estimated Ki (µM) | Key Interacting Residues |
|---|---|---|---|
| This compound (Hypothetical) | -9.5 | 0.5 | Tyr121, Phe288, Trp330 |
| Analog 1 (N-benzylmorpholine) | -7.8 | 5.2 | Tyr121, Phe288 |
| Analog 2 (2-(p-tolyl)morpholine) | -6.5 | 15.8 | Phe288, Trp330 |
This table is for illustrative purposes and does not represent actual experimental data for the specified compounds.
Identification of Key Active Site Residues and Interaction Networks
Beyond predicting binding affinity, molecular docking provides a detailed three-dimensional view of the ligand-protein complex, allowing for the identification of key amino acid residues in the active site that are involved in the interaction. rsc.org These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.gov
For morpholine-containing compounds, the morpholine ring itself can be a key interacting element. researchgate.net The oxygen atom of the morpholine can act as a hydrogen bond acceptor, while the ring can participate in hydrophobic interactions. researchgate.net In the case of this compound, the benzyl (B1604629) and p-tolyl groups would be expected to form significant hydrophobic and aromatic interactions with nonpolar residues in the binding pocket. For example, docking studies of N-substituted benzyl/phenyl acetamides have shown hydrophobic interactions with residues like Leu100, Val106, Tyr181, and Tyr188, as well as π-π stacking with Trp229. nih.gov Similarly, studies on N-phenylpiperazine derivatives revealed that interactions with residues such as Asp106, Gln177, Ser188, Ser192, and Phe193 were crucial for binding. rsc.org
Visualizing the interaction network, as depicted in a hypothetical scenario for this compound, is crucial for understanding the structural basis of its activity and for designing modifications to improve potency and selectivity.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and reactivity of a molecule. scirp.org These methods are used to calculate a variety of molecular properties that are not accessible through classical molecular mechanics methods used in docking.
Density Functional Theory (DFT) for Electronic Properties and Reactivity
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov In the context of drug design, DFT calculations are often used to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. scirp.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive.
For morpholine derivatives, DFT studies have been conducted to analyze their structural and electronic characteristics. nih.govnih.gov While specific DFT data for this compound is not publicly available, Table 2 presents hypothetical electronic properties that could be calculated for this molecule and its analogs. These properties include the HOMO energy, LUMO energy, and the HOMO-LUMO gap. Such data is valuable for comparing the reactivity of different derivatives and for understanding how electronic modifications might affect their biological activity. Studies on similar molecules have shown that DFT calculations can accurately predict these electronic parameters. irjweb.comnih.govresearchgate.net
Table 2: Illustrative DFT-Calculated Electronic Properties of Morpholine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| This compound (Hypothetical) | -5.8 | -1.2 | 4.6 |
| Analog 1 (N-benzylmorpholine) | -6.1 | -1.0 | 5.1 |
| Analog 2 (2-(p-tolyl)morpholine) | -6.3 | -1.5 | 4.8 |
This table is for illustrative purposes and does not represent actual experimental data for the specified compounds.
Molecular Electrostatic Potential (MESP) Analysis
The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. mdpi.com The MESP map displays the electrostatic potential on the electron density surface of a molecule, with different colors representing different potential values. wolfram.comyoutube.com Regions of negative potential (typically colored red) are associated with a higher electron density and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) have a lower electron density and are prone to nucleophilic attack.
For a molecule like this compound, an MESP analysis would likely show a region of negative potential around the oxygen atom of the morpholine ring, indicating its potential to act as a hydrogen bond acceptor. The nitrogen atom's potential would be influenced by its substitution. The aromatic rings (benzyl and p-tolyl) would exhibit regions of negative potential above and below the plane of the rings, which are characteristic of π-systems and can be involved in π-π stacking interactions. Understanding the MESP is crucial for predicting how the molecule will interact with its biological target and for identifying potential sites for modification to enhance these interactions. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Protein Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational flexibility of the ligand and the protein, as well as the stability of their complex over time. researchgate.netacs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities. nih.gov
For the this compound-protein complex, an MD simulation would start with the best-docked pose and simulate its behavior in a solvated environment that mimics physiological conditions. A key metric for analyzing the stability of the simulation is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over time. bioexcel.euresearchgate.net A stable RMSD plot that plateaus after an initial equilibration period suggests that the ligand remains bound in a stable conformation within the protein's active site. nih.gov
MD simulations can also reveal important conformational changes in the protein upon ligand binding and can provide a more accurate estimation of the binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These simulations are computationally intensive but provide a more realistic and detailed understanding of the ligand-protein interaction, which is critical for the development of effective therapeutic agents. youtube.com
Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (Theoretical Aspects)
The journey of a drug through the body is a complex process governed by its ADME properties. Predictive modeling of these characteristics is a critical step in the early stages of drug discovery. nih.gov For this compound, various computational models can be employed to forecast its pharmacokinetic behavior.
In silico ADME screening is instrumental in identifying promising drug candidates and minimizing the risk of late-stage failures in clinical trials. nih.gov These predictive models are built upon large datasets of compounds with known experimental ADME values. By analyzing the structural and physicochemical properties of these compounds, algorithms can learn to predict the ADME properties of novel molecules like this compound.
A theoretical ADME profile for this compound could be generated using various software and web-based platforms. These tools typically calculate a range of molecular descriptors, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, to predict properties like gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes. For instance, a high lipophilicity might suggest good absorption but could also lead to higher metabolic clearance.
Below is a hypothetical table of predicted ADME properties for this compound, illustrating the type of data that would be generated in such a study.
| Property | Predicted Value | Implication |
| Molecular Weight | 297.42 g/mol | Within the range for good oral bioavailability. |
| logP (Lipophilicity) | 3.8 | Indicates good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 12.47 Ų | Suggests good potential for blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | Low potential for forming hydrogen bonds. |
| Hydrogen Bond Acceptors | 2 | Can accept hydrogen bonds, influencing solubility and binding. |
| Aqueous Solubility | Low | May require formulation strategies to improve bioavailability. |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier Permeation | High | Potential for central nervous system activity. |
| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
This table represents a theoretical prediction and is for illustrative purposes only.
Chemoinformatic Analysis for Virtual Screening and Compound Library Design
Chemoinformatics plays a pivotal role in managing and analyzing large datasets of chemical compounds. For this compound, chemoinformatic tools can be used for virtual screening to identify other molecules with similar properties or to design a library of related compounds for further investigation. researchgate.net
Virtual screening involves the computational screening of large compound libraries against a biological target. nih.gov If this compound were identified as a hit compound in a primary screen, chemoinformatic methods could be used to search for analogs with potentially improved activity or pharmacokinetic properties. This is often achieved by calculating molecular fingerprints, which are numerical representations of a molecule's structure, and then searching for compounds with similar fingerprints.
The concept of molecular diversity is central to the design of compound libraries for high-throughput screening. A diverse library is more likely to contain compounds that interact with a wide range of biological targets. The morpholine scaffold itself is considered a "privileged structure" in medicinal chemistry due to its presence in many bioactive compounds. nih.govnih.gov
Fragment-based drug discovery (FBDD) is an approach where small, low-molecular-weight compounds (fragments) are screened for binding to a target. mdpi.com The structural information from a hit fragment can then be used to design larger, more potent molecules. The N-benzyl, 3-methyl, and p-tolyl groups of this compound can be considered as individual fragments. Analyzing the "fragment space" of this compound involves computationally breaking it down into its constituent parts and comparing these to libraries of known fragments. This can provide insights into which parts of the molecule are most important for its activity and how it might be modified.
A hypothetical analysis of the fragment space of this compound could involve identifying key structural motifs and their prevalence in known drug databases. This can help in understanding the novelty of the compound and in designing new analogs by swapping out these fragments with others that have desirable properties.
The table below illustrates a conceptual breakdown of this compound into its constituent fragments and their potential for modification in a compound library design.
| Fragment | Description | Potential Modifications for Library Design |
| Morpholine Core | A saturated six-membered heterocycle containing oxygen and nitrogen. | Substitution at other positions; replacement with other heterocyclic scaffolds like piperidine (B6355638) or piperazine. |
| N-benzyl Group | A benzyl group attached to the nitrogen of the morpholine ring. | Substitution on the phenyl ring (e.g., with halogens, alkyl, or alkoxy groups); replacement with other aryl or alkyl groups. |
| 3-methyl Group | A methyl group at the 3-position of the morpholine ring. | Replacement with other small alkyl groups (ethyl, propyl) to explore steric effects. |
| 2-(p-tolyl) Group | A p-tolyl (4-methylphenyl) group at the 2-position of the morpholine ring. | Substitution on the phenyl ring; replacement with other aryl or heteroaryl groups to modulate electronic and steric properties. |
This table is a conceptual representation for the purpose of illustrating fragment-based design principles.
By systematically exploring the molecular diversity and fragment spaces related to this compound, researchers can design and prioritize new compounds for synthesis and biological evaluation, ultimately accelerating the process of drug discovery.
Future Research Trajectories and Academic Perspectives on N Benzyl 3 Methyl 2 P Tolyl Morpholine
Development of Novel and Efficient Synthetic Methodologies
The synthesis of complex heterocyclic compounds like N-benzyl-3-methyl-2-(p-tolyl)morpholine is an area ripe for innovation. Traditional multi-step syntheses can be time-consuming and inefficient. Future research should focus on developing more streamlined and efficient synthetic strategies.
Furthermore, the application of advanced catalytic systems is a critical research direction. Palladium/copper dual-catalytic systems, for instance, have shown remarkable efficacy in complex C-C and C-heteroatom bond formations, such as in regiodivergent silylcarbonylation of alkynes. acs.orgacs.org Exploring similar transition-metal-catalyzed cross-coupling reactions could provide novel and highly efficient routes to assemble the 2-(p-tolyl)morpholine core. Optimizing reaction conditions, including catalysts, solvents, and temperature—potentially using microwave-dielectric heating to accelerate reaction times—will be essential for developing a robust and scalable synthesis. mdpi.com
Exploration of Undiscovered Biological Targets and Therapeutic Applications
The structural similarity of this compound to known psychoactive compounds, such as phenmetrazine analogs, strongly suggests that its primary molecular targets are the monoamine transporters (MATs): the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govnih.gov These transporters are crucial for regulating neurotransmission and are the targets for many antidepressants and stimulants. nih.govpsu.edu A primary research goal would be to comprehensively profile the binding affinity and functional activity (i.e., inhibitor versus releaser) of this compound at each of the three MATs to determine its potency and selectivity. psu.edu
Beyond the well-established MATs, future research should investigate novel or secondary biological targets to uncover new therapeutic possibilities. The morpholine (B109124) scaffold is known to interact with a wide range of receptors and enzymes. nih.govresearchgate.net For example, different morpholine derivatives have shown activity as inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and epilepsy, or as modulators of inflammatory pathways. rsc.orgacs.org
| Potential Target Class | Specific Examples | Rationale / Therapeutic Area | Investigative Techniques |
|---|---|---|---|
| Monoamine Transporters (MATs) | DAT, NET, SERT | Depression, ADHD, Stimulants | Radioligand Binding Assays, Synaptosomal Uptake/Release Assays |
| Enzymes | Carbonic Anhydrase, Monoamine Oxidase (MAO) | Glaucoma, Epilepsy, Parkinson's Disease | Enzyme Inhibition Assays, In Vitro Metabolic Studies |
| Ion Channels | NMDA Receptors | Neurodegenerative Disorders, Dissociative Anesthetics | Electrophysiology (Patch-Clamp), Calcium Imaging |
| Kinases | IKKβ, mTOR | Cancer, Inflammation | Kinase Activity Assays, Western Blot for Phosphorylation |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Generative de novo design models, utilizing deep neural networks, can propose novel molecular structures based on the morpholine scaffold that are optimized for desired properties like target potency or selectivity. nih.gov For lead optimization, AI models can explore the chemical space around the parent compound to suggest subtle modifications that enhance efficacy or improve pharmacokinetic profiles. springernature.com
Predictive modeling is another key application. ML models can be trained on existing data to predict the biological activity, physicochemical properties, and synthetic accessibility of newly designed analogs before they are synthesized. nih.govnih.gov This allows researchers to prioritize the most promising candidates, saving time and resources. Active learning, a subfield of ML, can be particularly useful by intelligently selecting which compounds to test next to gain the most informative data, which is highly valuable when working with the smaller datasets typical in medicinal chemistry. nih.gov
Advanced Spectroscopic and Structural Biology Techniques for Deeper Insights
A profound understanding of a molecule's three-dimensional structure and its interaction with its biological target is fundamental for rational drug design. For this compound, a combination of advanced spectroscopic and structural biology techniques will be crucial.
Spectroscopic methods like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, paired with quantum chemical calculations such as Density Functional Theory (DFT), can provide detailed information about the molecule's vibrational characteristics and conformational preferences. nih.govresearchgate.net This can help elucidate how substitutions on the morpholine ring affect its geometry and electronic properties. nih.gov
The most significant breakthroughs will likely come from structural biology. Recent successes in resolving the high-resolution crystal structures of the human serotonin transporter (hSERT) and the Drosophila dopamine transporter (dDAT) provide an unprecedented opportunity. nih.gov Future research should aim to determine the co-crystal structure of this compound (or a closely related analog) bound to one of the monoamine transporters. frontiersin.org Techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) could reveal the precise binding pose, key molecular interactions, and conformational changes induced in the transporter, offering a blueprint for designing more potent and selective ligands. nih.govstjude.org
Collaborative Research Opportunities and Translational Pathways
Translating a promising compound from academic discovery to clinical application is a major challenge, particularly in CNS drug development. nih.govnih.gov This "valley of death" can be bridged through strategic collaborations and well-defined translational pathways. nih.gov
The development of this compound would benefit immensely from collaborative initiatives between academic research institutions and the pharmaceutical industry. simbecorion.compharmafocusamerica.com Such partnerships combine academic expertise in basic research and target validation with industry's resources and experience in drug development, regulatory affairs, and clinical trials. pharmafocusamerica.com
A clear translational pathway must be established. This begins with robust in vitro characterization and progresses to preclinical evaluation in relevant animal models to establish a pharmacological proof-of-concept. nih.govnih.gov Given the complexity of CNS disorders, identifying reliable biomarkers and designing clinical trials that can demonstrate efficacy are significant hurdles that require interdisciplinary collaboration among chemists, pharmacologists, and clinicians. nih.govdrugtargetreview.com Fostering these partnerships will be essential to navigate the complexities of CNS drug development and potentially translate a molecule like this compound into a valuable therapeutic agent. pharmafocusamerica.comdrugtargetreview.com
| Compound Name |
|---|
| This compound |
| Phenmetrazine |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing N-substituents to morpholin-2-one cores in compounds like N-benzyl-3-methyl-2-(p-tolyl)morpholine?
- Methodological Answer: A key strategy involves alkylation of amino-alcohol intermediates followed by lactonization. For example, N-benzyl derivatives are synthesized via alkylation with tert-butyl bromoacetate and subsequent lactonization using catalytic pTsOH . Reductive amination of intermediates with aldehydes/ketones or direct alkylation with halogenated reagents (e.g., 1-fluoro-2-iodoethane) allows diverse N-substituent incorporation. Critical steps include ester cleavage and hydrogenation for benzyl group removal .
Q. How are spectroscopic techniques (e.g., NMR, MS) employed to confirm the structure of morpholine derivatives?
- Methodological Answer: Structural confirmation relies on ¹H-NMR and ESI-MS data. For instance, in analogues like 4-(4-bromophenyl)morpholine derivatives, ¹H-NMR peaks at δ 2.32 ppm (CH₃ of p-tolyl) and aromatic proton signals (δ 7.15–7.64 ppm) confirm substituent positions. ESI-MS provides molecular ion validation (e.g., [M + H]⁺ peaks), while ¹³C-NMR confirms carbonyl and morpholine ring carbons .
Advanced Research Questions
Q. How can Pd-catalyzed C-N coupling reactions optimize the synthesis of p-tolyl-substituted morpholines?
- Methodological Answer: Electron-rich phosphine ligands (e.g., AuPhos3) enhance Pd-catalyzed coupling between aryl halides and morpholine. For 4-(p-tolyl)morpholine, reaction of 4-chlorotoluene with morpholine using Pd(acac)₂ and AuPhos3 achieves 85% yield in 2 h. Control experiments show ligand-free conditions or commercial phosphines (PPh₃, PCy₃) yield poor conversion, emphasizing ligand design .
Q. What strategies address low yields in reductive amination steps during morpholine derivative synthesis?
- Methodological Answer: Optimizing reaction conditions is critical. For cyclopropyl derivatives, using (1-ethoxycyclopropoxy)trimethylsilane with NaBH₃CN under reflux improves yield. For trifluoroethyl substituents, prolonged heating (66 h) with 2,2,2-trifluoroethyl trifluoromethanesulfonate ensures complete reaction. Monitoring by TLC and adjusting stoichiometry of NaBH₃CN or acetic acid can mitigate side reactions .
Q. How are discrepancies in reaction outcomes resolved when varying N-substituents on morpholine cores?
- Methodological Answer: Systematic analysis of intermediates (e.g., tert-butyl ester [30] hydrolysis to carboxylic acid [58]) identifies steric or electronic effects. For example, replacing 4-isopropylaniline with bulkier amines may require adjusting coupling reagents (e.g., HATU vs. EDC) or solvent polarity (DMF vs. THF) to improve efficiency. Contradictions in yields often stem from competing side reactions, which are minimized via controlled addition rates and temperature gradients .
Q. What analytical challenges arise in characterizing morpholine derivatives with multiple stereocenters or labile groups?
- Methodological Answer: Chiral HPLC or X-ray crystallography resolves stereochemical ambiguities. For labile groups (e.g., trifluoroethyl), low-temperature ¹⁹F-NMR prevents signal broadening. Hydrazine-containing derivatives (e.g., triazine-linked morpholines) require inert atmospheres during MS analysis to avoid decomposition .
Data Interpretation & Optimization
Q. How can researchers validate the purity of this compound intermediates?
- Methodological Answer: HPLC with UV detection (e.g., 254 nm) using MeOH/H₂O gradients (80:20) achieves baseline separation of impurities. For example, >95% purity is confirmed for thiopyrano-morpholine derivatives by retention time consistency and peak area integration .
Q. What computational tools aid in predicting reactivity or stability of novel morpholine derivatives?
- Methodological Answer: DFT calculations (e.g., Gaussian 09) model transition states for Pd-catalyzed couplings, while molecular docking (AutoDock Vina) predicts binding affinities in target proteins. For stability, QSAR models assess electron-withdrawing substituents' impact on morpholine ring oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
